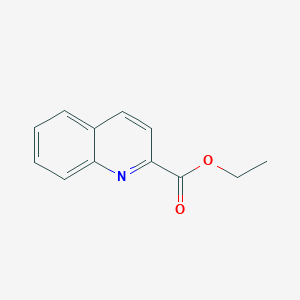

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Vue d'ensemble

Description

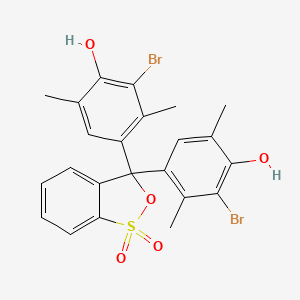

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, also known as MNFC, is an aldehyde compound with a number of scientific applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of approximately 145°C. MNFC is a useful reagent for organic synthesis and has been used in the study of various biochemical and physiological processes.

Applications De Recherche Scientifique

Thermodynamic Properties

Research has explored the thermodynamic properties of various furan-2-carbaldehyde isomers, including 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. The study determined the temperature dependence of saturated vapor pressure, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These findings contribute to the optimization of synthesis and purification processes, providing insight into the theoretical nature of these compounds (Dibrivnyi et al., 2015).

Enthalpy of Formation and Combustion

Another significant area of study involves the enthalpy of formation and combustion of furan-2-carbaldehyde derivatives. Research has calculated the enthalpies of combustion and formation in the condensed state of these compounds, including this compound. Comparative analyses with theoretical values have been conducted, enhancing understanding of their energetic properties (Sobechko et al., 2022).

Neuroprotective Activities

Investigations into the neuroprotective activities of compounds derived from Gastrodia elata, including derivatives of furan-2-carbaldehyde, have shown potential in treating oxidative stress-induced toxicity and neurodegenerative diseases. This research provides a foundation for developing new drugs in this domain (Li et al., 2016).

Antimicrobial Properties

The synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes, including derivatives of furan-2-carbaldehyde, have shown promising effects against strains of bacteria and fungi. This highlights the potential for creating effective antimicrobial agents using these compounds (2021).

Safety and Hazards

The safety data sheet for a related compound, 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended for use only in a well-ventilated area and with appropriate personal protective equipment .

Mécanisme D'action

Target of Action

The primary target of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of specific siderophores, namely mycobactins and carboxymycobactins, which are essential for the iron acquisition in Mtb .

Mode of Action

The compound interferes with the iron homeostasis in Mtb by inhibiting the salicylate synthase MbtI . This disruption in iron acquisition affects the ability of Mtb to establish and maintain an infection in the host .

Biochemical Pathways

The affected biochemical pathway is the biosynthesis of siderophores . The compound inhibits the first reaction of this pathway, catalyzed by MbtI . This results in a decreased supply of iron, a metal that acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .

Result of Action

The result of the compound’s action is a disruption in the iron homeostasis of Mtb, leading to a decreased ability of the bacteria to establish and maintain an infection . This makes this compound a promising candidate for the development of new antimycobacterial agents .

Propriétés

IUPAC Name |

5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOFZGVRTYRGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346849 | |

| Record name | 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

329222-70-0 | |

| Record name | 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the enthalpy of formation for compounds like 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde?

A1: Understanding the enthalpy of formation is crucial for various chemical applications. It helps predict the heat released or absorbed during chemical reactions involving these compounds. [] This knowledge is essential for designing safe and efficient chemical processes, especially in fields like energetic materials research or combustion engine optimization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.